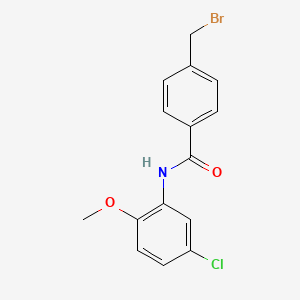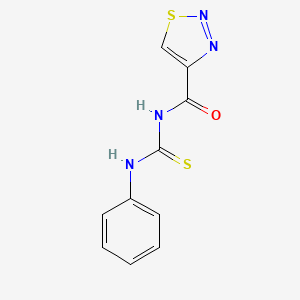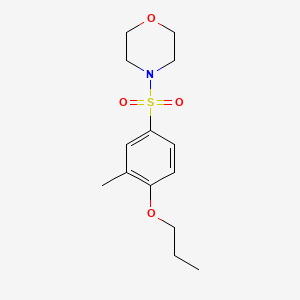
4-(Bromomethyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(Bromomethyl)benzamidine”, benzamidines and similar compounds have been synthesized through various methods . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The product obtained in the first step, 4-bromomethylbenzoic acid, is not lachrymatory, unlike most benzyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)benzamidine” are not extensively documented. The compound has a molar mass of 213.07446 .Applications De Recherche Scientifique
Antifungal Activity
Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and evaluated for their antifungal properties . These compounds were tested against phytopathogens such as Colletotrichum lagenarium and Botrytis cinerea. While the in vitro antifungal activity was modest, some of the compounds demonstrated excellent efficacy in vivo. For instance, compound 9b exhibited 79% efficacy against C. lagenarium, and compound 16d even outperformed the commercial fungicide carbendazim with a 90% efficacy .
Antibacterial Potential
Although specific studies on the antibacterial effects of 4-(Bromomethyl)benzamidine are scarce, amidine derivatives, in general, exhibit bactericidal properties . Further research could explore its potential as an antibacterial agent.
DNA Interaction and Alkylation
4-(Bromomethyl)benzamidine may interact with DNA due to its aromatic structure. Similar acridine derivatives with bifunctional substituents have been studied for their dual properties of DNA alkylation and intercalation . Investigating its binding affinity and mechanism of action could reveal insights into its potential as a DNA-targeting agent.
Metallo-Organic Chemistry
Amidines, including benzamidine derivatives, can serve as ligands in metallo-organic complexes . Exploring their coordination chemistry with transition metals could lead to novel materials with diverse applications.
Biological Assays and Enzyme Inhibition
Benzamidine-based compounds are known to inhibit serine proteases, such as trypsin and thrombin . Researchers have used benzamidine derivatives as tools for studying enzyme function and developing potential therapeutic agents.
Safety and Hazards
Orientations Futures
Benzamidines and their derivatives have found widespread use in both medicinal and supramolecular chemistry . Amidine derivatives exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities . Therefore, “4-(Bromomethyl)benzamidine” and similar compounds could potentially have a wide range of applications in the future.
Mécanisme D'action
Target of Action
It is structurally similar to benzamidine, which is known to target various enzymes such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
Based on its structural similarity to benzamidine, it may interact with its targets by forming hydrogen bonds with the active sites of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cell signaling .
Result of Action
Based on its potential targets, it may have anti-inflammatory effects and could influence cell signaling pathways .
Propriétés
IUPAC Name |
4-(bromomethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMJEEPUFSHYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzamidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)
![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2472436.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)
![N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2472444.png)


![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)